molecular formula C22H29N3O4 B5295768 N-(2,4-dimethoxyphenyl)-2-[4-(2-ethoxyphenyl)-1-piperazinyl]acetamide

N-(2,4-dimethoxyphenyl)-2-[4-(2-ethoxyphenyl)-1-piperazinyl]acetamide

Cat. No. B5295768
M. Wt: 399.5 g/mol
InChI Key: KSWAPTMDHKDDNT-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-[4-(2-ethoxyphenyl)-1-piperazinyl]acetamide, also known as DPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPA is a piperazine derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and future directions for research.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-2-[4-(2-ethoxyphenyl)-1-piperazinyl]acetamide is not fully understood, but it is believed to act on various molecular targets, including GABA receptors, dopamine receptors, and sigma receptors. N-(2,4-dimethoxyphenyl)-2-[4-(2-ethoxyphenyl)-1-piperazinyl]acetamide has been shown to have affinity for these receptors, which may explain its potential therapeutic effects.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-2-[4-(2-ethoxyphenyl)-1-piperazinyl]acetamide has been shown to have various biochemical and physiological effects, including its ability to inhibit the growth of cancer cells, protect neurons from oxidative stress, and modulate neurotransmitter release. N-(2,4-dimethoxyphenyl)-2-[4-(2-ethoxyphenyl)-1-piperazinyl]acetamide has also been shown to have anti-inflammatory properties and to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase.

Advantages and Limitations for Lab Experiments

N-(2,4-dimethoxyphenyl)-2-[4-(2-ethoxyphenyl)-1-piperazinyl]acetamide has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, N-(2,4-dimethoxyphenyl)-2-[4-(2-ethoxyphenyl)-1-piperazinyl]acetamide also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for research on N-(2,4-dimethoxyphenyl)-2-[4-(2-ethoxyphenyl)-1-piperazinyl]acetamide, including its potential as a therapeutic agent for various diseases, its effects on various molecular targets, and its potential applications in analytical chemistry. Additionally, further studies are needed to fully understand the mechanism of action of N-(2,4-dimethoxyphenyl)-2-[4-(2-ethoxyphenyl)-1-piperazinyl]acetamide and its potential side effects.

Synthesis Methods

N-(2,4-dimethoxyphenyl)-2-[4-(2-ethoxyphenyl)-1-piperazinyl]acetamide can be synthesized through various methods, including the reaction of 2,4-dimethoxybenzaldehyde with ethyl 4-(2-aminoethoxy)benzoate, followed by the reduction of the resulting Schiff base with sodium borohydride. Another method involves the reaction of 2,4-dimethoxybenzaldehyde with 4-(2-chloroethoxy)aniline, followed by the reaction with piperazine in the presence of sodium hydride. Both methods have been reported to yield high purity N-(2,4-dimethoxyphenyl)-2-[4-(2-ethoxyphenyl)-1-piperazinyl]acetamide.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-2-[4-(2-ethoxyphenyl)-1-piperazinyl]acetamide has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and analytical chemistry. In medicinal chemistry, N-(2,4-dimethoxyphenyl)-2-[4-(2-ethoxyphenyl)-1-piperazinyl]acetamide has been evaluated for its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and schizophrenia. In neuroscience, N-(2,4-dimethoxyphenyl)-2-[4-(2-ethoxyphenyl)-1-piperazinyl]acetamide has been studied for its effects on the central nervous system, including its potential as a neuroprotective agent. In analytical chemistry, N-(2,4-dimethoxyphenyl)-2-[4-(2-ethoxyphenyl)-1-piperazinyl]acetamide has been used as a reagent for the detection of various metal ions.

properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[4-(2-ethoxyphenyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O4/c1-4-29-20-8-6-5-7-19(20)25-13-11-24(12-14-25)16-22(26)23-18-10-9-17(27-2)15-21(18)28-3/h5-10,15H,4,11-14,16H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSWAPTMDHKDDNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(CC2)CC(=O)NC3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethoxyphenyl)-2-[4-(2-ethoxyphenyl)piperazin-1-yl]acetamide

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